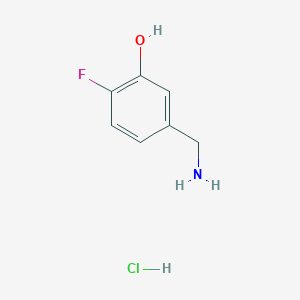

5-(aminomethyl)-2-fluorophenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Aminomethyl)-2-fluorophenol hydrochloride (5-AMFP-HCl) is a synthetic chemical compound that is used in a variety of scientific and research applications. It is a white crystalline powder with a molecular weight of 211.58 g/mol and a melting point of 155-157°C. 5-AMFP-HCl is a versatile compound that is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and neurological research.

Applications De Recherche Scientifique

Antioxidant and Radical Scavenger Activity

Research has shown that compounds closely related to 5-(aminomethyl)-2-fluorophenol hydrochloride, such as 5-aminosalicylate, demonstrate potent antioxidant properties. They are effective in inhibiting lipid peroxidation and act as radical scavengers, suggesting a potential role in managing oxidative stress-related conditions (Dinis, Maderia, & Almeida, 1994).

Antibacterial Applications

Another study highlights the potential of fluorophenyl groups, which are structurally similar to this compound, in synthesizing new biologically active molecules. These compounds exhibited significant antibacterial activities, indicating the usefulness of such structures in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003).

Intracellular pH Measurement

Fluorinated derivatives of o-aminophenol, which are structurally related to this compound, have been used to develop pH-sensitive probes. These compounds are important in the study of intracellular processes, offering tools for precise pH measurements within biological systems (Rhee, Levy, & London, 1995).

Antitumor Activity

Amino acid ester derivatives containing structures similar to this compound have been synthesized and shown to possess antitumor activity. This suggests that the compound might be useful in developing new cancer treatments (Xiong et al., 2009).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as aminolevulinic acid (ala), are known to be precursors for the biosynthesis of tetrapyrrole compounds, including chlorophyll, heme, and vitamin b12 . These compounds play crucial roles in various biological processes, including oxygen transport and photosynthesis.

Mode of Action

In the case of ala, it is metabolized to protoporphyrin ix (ppix) preferentially in cancer cells, leading to their fluorescence under specific light wavelengths . This fluorescence aids surgeons in real-time identification and precise removal of cancerous tissue .

Biochemical Pathways

Ala, a similar compound, is known to be involved in the synthesis of tetrapyrrole compounds via the c4 and c5 pathways . These pathways are crucial for the production of important biological molecules such as chlorophyll and heme .

Result of Action

Ala, a similar compound, is known to enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances in the environment .

Propriétés

IUPAC Name |

5-(aminomethyl)-2-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLGDPLYSQHYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2044704-82-5 |

Source

|

| Record name | Phenol, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044704-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(aminomethyl)-2-fluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.